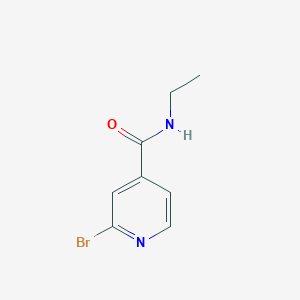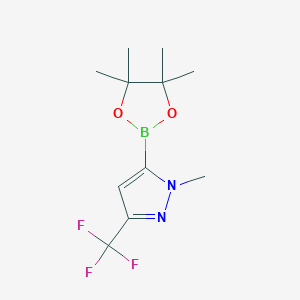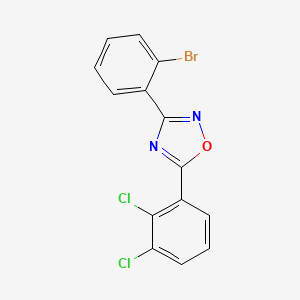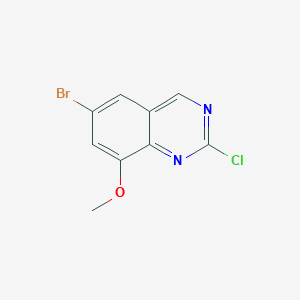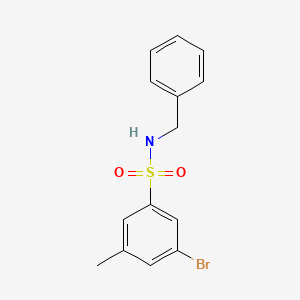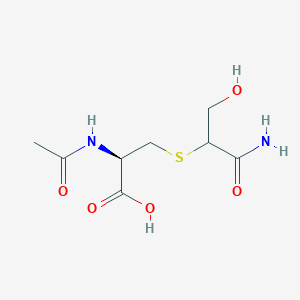
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine
Overview
Description
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is a metabolite of acrylamide, a compound that is formed during the heating process of carbohydrate-rich foodsAcrylamide has been classified as probably carcinogenic to humans by various national and international organizations due to its potential to form genotoxic metabolites like glycidamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine can be synthesized through the metabolic pathway of acrylamide in the human body. The process involves the biotransformation of acrylamide via cytochrome P450 2E1 to produce glycidamide, which is then conjugated with glutathione. This conjugate undergoes further enzymatic reactions to form this compound .
Industrial Production Methods: There is limited information on the industrial production methods of this compound as it is primarily studied as a human metabolite of acrylamide. Most research focuses on its formation and excretion in the human body rather than large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine primarily undergoes oxidative metabolism. It is formed through the oxidative biotransformation of acrylamide and subsequent conjugation with glutathione .
Common Reagents and Conditions: The formation of this compound involves the enzyme cytochrome P450 2E1, which catalyzes the oxidation of acrylamide to glycidamide. Glutathione is a key reagent in the conjugation process that leads to the formation of this compound .
Major Products: The major product formed from the reactions involving this compound is glycidamide, which is a genotoxic metabolite. This compound is further metabolized and excreted as mercapturic acids in the urine .
Scientific Research Applications
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is primarily studied in the context of acrylamide metabolism and its toxicokinetics. It serves as a biomarker for acrylamide exposure and is used in research to understand the detoxification pathways of acrylamide in the human body. This compound is also studied for its potential role in the formation of carcinogenic metabolites and its impact on human health .
Mechanism of Action
The mechanism of action of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine involves its formation through the oxidative metabolism of acrylamide. Acrylamide is metabolized by cytochrome P450 2E1 to form glycidamide, which is then conjugated with glutathione. This conjugate undergoes further enzymatic reactions to form this compound. The compound is then excreted in the urine as a mercapturic acid .
Comparison with Similar Compounds
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is similar to other metabolites of acrylamide, such as N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA) and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine (GAMA). These compounds are all products of acrylamide metabolism and serve as biomarkers for acrylamide exposure. this compound is unique in its specific formation pathway and its role in the detoxification process of acrylamide .
List of Similar Compounds:- N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA)
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine (GAMA)
- N-Acetyl-S-(2-carbamoylethyl)cysteine-sulfoxide (AAMA-sulfoxide)
Properties
IUPAC Name |
(2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCIZNAHHZFRX-ZBHICJROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025773 | |
| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137698-09-0 | |
| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
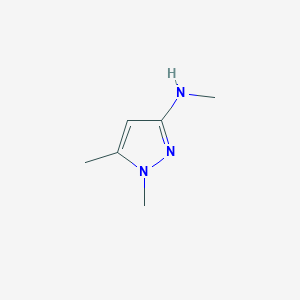
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
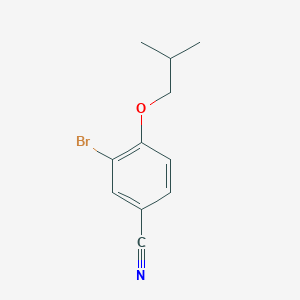
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
